molecular formula C23H21N3O6S B2617310 2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate CAS No. 1040665-03-9

2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate

Cat. No. B2617310
M. Wt: 467.5
InChI Key: YXCRXVFTBGMTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a 4-methoxyphenyl group, a 2-oxoethyl group, a 1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl group, and a benzoate group. Unfortunately, I could not find more detailed information on the molecular structure analysis of this compound.


Physical And Chemical Properties Analysis

The compound is a dark yellow powder with a melting point of 149–151 °C . It has an IR (KBr disk) of νcm −1 1154, 1297 (SO 2), 1675 (C=O), 3361 (NH), and LC-MS (ESI) m/z: 318 ([M-H] −, 100) .

Scientific Research Applications

Synthesis and Anticancer Activities

Research focusing on the synthesis of compounds based on the scaffolds of 2-(1,1-dioxido-4-phenyl-4Hbenzo[e][1,2,4]thiadiazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarboxamide has demonstrated moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Compounds derived from this scaffold, particularly those involving substitutions at specific positions, have shown potential as anticancer agents due to their ability to inhibit cancer cell growth. Further studies have indicated that this inhibition may be partly due to the inhibition of tubulin polymerization, highlighting their potential in cancer therapy (Kamal et al., 2011).

Nematocidal Activity

A series of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, synthesized from a similar chemical framework, have shown good nematocidal activity against Bursaphelenchus xylophilus. The corrected mortality of specific compounds at certain concentrations was significantly higher than that of the commercial seed coating agent Tioxazafen. These compounds have demonstrated the ability to decrease the head swinging, body fluctuation, and body bending frequency of B. xylophilus after treatment, inhibit respiration, decrease oxygen consumption, and cause fluid leakage of B. xylophilus. This indicates their potential as lead compounds for the development of new nematicides with good druggability properties similar to those of Tioxazafen (Liu et al., 2022).

properties

IUPAC Name

[2-(4-methoxyanilino)-2-oxoethyl] 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6S/c1-31-18-12-10-17(11-13-18)24-21(27)14-32-23(28)16-8-6-15(7-9-16)22-25-19-4-2-3-5-20(19)33(29,30)26-22/h2-13,22,25-26H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCRXVFTBGMTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate

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